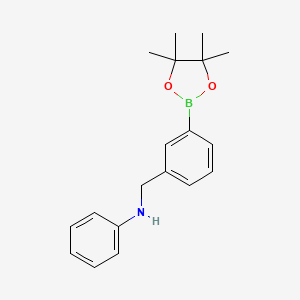

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

Description

Properties

IUPAC Name |

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-10-8-9-15(13-16)14-21-17-11-6-5-7-12-17/h5-13,21H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCOCBRSLHQLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674684 | |

| Record name | N-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-90-8 | |

| Record name | N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(Phenylaminomethyl)phenyl] boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis reactions, acting as catalysts, reducing agents, and ligands.

Mode of Action

The compound’s mode of action is primarily through its interaction with other molecules in a chemical reaction. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Biochemical Pathways

It’s known that the compound can participate in important organic synthesis reactions, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction.

Result of Action

The result of the compound’s action is the formation of new chemical products through its role as a reagent in organic synthesis reactions. For instance, it can help form pinacol benzyl boronate through borylation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to air and moisture. Therefore, it should be stored under inert gas and in a cool, dry place. Its reactivity can also be influenced by the presence of other chemicals, such as catalysts.

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHBNO

- CAS Number : 2055286-48-9

- Molecular Weight : 387.35 g/mol

The structure features a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which is known to enhance the solubility and bioavailability of organic compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- Case Study : A study on borylated compounds demonstrated that certain derivatives inhibited the growth of cancer cell lines with IC values ranging from 3 to 38 μM across various types of cancer cells .

The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Antiparasitic Activity

Another area of interest is the antiparasitic properties of similar boron-containing compounds. Research has shown that modifications to the boron moiety can influence activity against parasites:

- Activity Data : A related compound demonstrated an EC value of 0.064 μM against specific parasitic strains . This suggests that structural modifications can lead to enhanced potency.

The biological activities observed in this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-glucosidase and β-glucosidase. Inhibition assays have shown moderate activity against these enzymes with IC values around 15 μM .

- Cell Cycle Disruption : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis of Biological Activity

The table below summarizes the biological activities reported for various derivatives related to this compound:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline has shown promising results in anticancer research. Studies indicate that this compound can inhibit the proliferation of various cancer cell lines.

- Case Study: MDA-MB-231 Cells

- IC50 Value : 0.126 µM

- Effect on Normal Cells : Minimal toxicity observed (19-fold lesser effect on normal cells compared to cancer cells).

| Treatment | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Compound Treatment | 0.126 | Low |

This selective toxicity suggests its potential as a targeted therapy for triple-negative breast cancer.

Mechanism of Action

The compound acts as a competitive inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. This inhibition can significantly reduce cancer metastasis in vivo models.

Antimicrobial Properties

This compound exhibits antimicrobial activity against several bacterial strains.

- Case Study: Antimicrobial Efficacy

- Staphylococcus aureus : MIC 4–8 µg/mL

- Mycobacterium abscessus : MIC 8 µg/mL

- Mycobacterium smegmatis : MIC 6 µg/mL

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

| Mycobacterium smegmatis | 6 |

These findings highlight its potential use as an antimicrobial agent in treating infections caused by resistant strains.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its boron-containing moiety allows for participation in borylation reactions.

Synthesis Applications

The compound can be utilized in the development of new synthetic routes for complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic chemistry.

Materials Science

Research indicates that compounds like this compound can be incorporated into polymers to enhance their properties.

Polymer Modification

The incorporation of boron-containing compounds into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Substitution Position : Para-substituted analogs (e.g., 4-(4,4,5,5-tetramethyl-...) exhibit faster reaction kinetics in cross-coupling due to reduced steric hindrance, whereas meta-substituted derivatives (e.g., target compound) may offer regioselectivity advantages .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) stabilize the boronate ester against hydrolysis but may slow coupling reactions.

Key Observations :

- Yields for boronate-containing aniline derivatives vary widely (42–79%) depending on reaction conditions and substituent complexity.

Reactivity and Stability

- Cross-Coupling Efficiency : Para-substituted boronate esters (e.g., ) generally outperform meta-substituted ones in Suzuki-Miyaura couplings due to favorable electronic and steric environments .

- Hydrolytic Stability : Fluorinated analogs (e.g., ) exhibit enhanced stability under acidic or aqueous conditions, whereas primary anilines (e.g., target compound) may require protection during storage .

- Solubility: N,N-Diethyl-substituted derivatives (e.g., ) show improved solubility in non-polar solvents compared to primary anilines.

Preparation Methods

Boronic Ester Formation

The initial step involves synthesizing the boronic ester, which is crucial for subsequent functionalization. The compound’s core boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable phenyl precursor under conditions that favor ester formation.

-

- Typically performed at elevated temperatures (~80°C) for 12 hours.

- Solvent systems often include anhydrous solvents like tetrahydrofuran (THF) or acetonitrile.

- Catalysts or bases such as potassium tert-butoxide or sodium hydride may be used to facilitate esterification.

-

- Reported yields range from 78% to 85%, indicating high efficiency in ester formation under optimized conditions.

Amination of Boronic Ester

The key step involves coupling the boronic ester with aniline derivatives to form the target compound.

Method 1: Palladium-Catalyzed Cross-Coupling

- Reaction Conditions:

- Use of Pd(0) or Pd(II) catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base like potassium carbonate or cesium carbonate.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Around 70–80°C for 24 hours.

- Yield:

- Typically around 63–65%, with high selectivity and purity.

- Reaction Conditions:

Method 2: Copper-Catalyzed or Metal-Free Coupling

- Alternative methods involve copper catalysis or metal-free conditions, often at room temperature or slightly elevated temperatures (~40°C).

- Yields are comparable, generally between 60–70%.

Purification Techniques

- Recrystallization from solvents like ethanol, ethyl acetate, or hexanes.

- Chromatography on silica gel or alumina for higher purity.

- Final yields are often reported after purification steps, with overall yields between 60–78%.

Specific Preparation Protocols and Data Tables

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Boronic ester synthesis | 80°C, 12h, anhydrous THF | 78% | Esterification of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with phenyl precursor |

| Cross-coupling (palladium catalysis) | 70–80°C, 24h, Pd catalyst, base | 63–65% | Coupling of boronic ester with aniline derivative |

| Purification | Recrystallization or chromatography | — | Ensures high purity of the final compound |

Notable Research Findings and Advanced Methods

- Microwave-Assisted Synthesis: Some studies have reported using microwave irradiation to accelerate esterification and coupling reactions, reducing reaction times by up to 50% without compromising yield.

- Flow Chemistry: Industrial-scale synthesis employs continuous flow reactors, improving safety, scalability, and reproducibility.

- Solvent Optimization: Use of greener solvents like ethanol or ethyl acetate has been explored, maintaining high yields while reducing environmental impact.

Summary of Key Data

| Aspect | Details |

|---|---|

| Typical Reaction Temperature | 70–80°C for coupling; 80°C for ester formation |

| Reaction Time | 12–24 hours depending on step |

| Overall Yield | 60–78% |

| Purification Methods | Recrystallization, chromatography |

Additional Considerations

- Reagent Purity: High-purity boronic acids and aniline derivatives are critical for optimal yields.

- Moisture Control: Anhydrous conditions prevent hydrolysis of boronic esters.

- Catalyst Loading: Catalyst amounts are optimized to balance cost and efficiency, typically around 1–5 mol%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline, and how do reaction conditions affect yield?

- Methodology : The compound can be synthesized via reductive amination using Pd/NiO catalysts under hydrogen atmosphere, as demonstrated in analogous aniline derivatives . Key parameters include stoichiometric ratios (e.g., 2–3 equivalents of aldehydes relative to amines), reaction time (2–18 hours at room temperature), and purification via silica gel chromatography. Yields typically range from 84% to 98% depending on substrate reactivity . For boronate ester incorporation, Suzuki-Miyaura coupling or direct borylation of aniline precursors is common .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Use a combination of NMR (400 MHz, CDCl) to verify aromatic proton environments and boron-related shifts (e.g., dioxaborolane protons at δ ~1.3 ppm) . X-ray crystallography is recommended for absolute confirmation, as demonstrated for structurally similar 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives, which form orthorhombic crystals (space group ) with defined bond angles and distances .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : While no specific GHS hazards are listed, standard protocols for aromatic amines and boronate esters apply:

- Use fume hoods to avoid inhalation of fine particulates.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How does the boronate ester group influence regioselectivity in cross-coupling reactions?

- Methodology : The electron-deficient nature of the dioxaborolane ring enhances meta-selectivity in C–H borylation when paired with anionic ligands (e.g., KO-Bu). For example, in palladium-catalyzed reactions, the boronate group directs functionalization to the meta-position of benzylamine derivatives with >90% selectivity .

Q. What strategies optimize catalytic efficiency in derivatizing this compound for Suzuki-Miyaura couplings?

- Methodology : Pre-activate the boronate ester via acetylation (e.g., using acetyl chloride in CHCl) to stabilize the boron center and reduce side reactions . Employ ligands like SPhos or XPhos (0.5–2 mol%) with Pd(OAc) to accelerate transmetalation. Reaction yields improve under inert atmospheres (argon) and with degassed solvents .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodology : Systematically test solubility in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene, hexane) using dynamic light scattering (DLS) to assess aggregation. For stability, monitor hydrolytic degradation via NMR in aqueous-organic mixtures (e.g., THF/HO). Evidence suggests boronate esters degrade faster at pH < 5 due to acid-catalyzed hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.